6-Methyl-1,4,5,6-tetrahydroindazol-7-one

Description

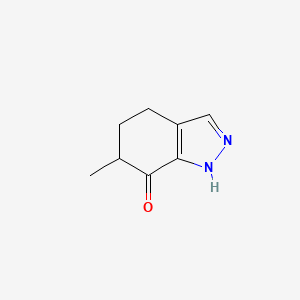

6-Methyl-1,4,5,6-tetrahydroindazol-7-one is a heterocyclic compound featuring an indazole core fused with a partially saturated six-membered ring. The molecule contains a ketone group at position 7 and a methyl substituent at position 4. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.

Properties

IUPAC Name |

6-methyl-1,4,5,6-tetrahydroindazol-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-2-3-6-4-9-10-7(6)8(5)11/h4-5H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULRAERGJYCIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1=O)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-1,4,5,6-tetrahydroindazol-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This tetrahydroindazole derivative has been studied for its potential therapeutic applications, particularly in cancer treatment and neuroprotection. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈N₂O

- Molecular Weight : 152.16 g/mol

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. It has shown effectiveness in inhibiting the proliferation of various cancer cell lines through multiple mechanisms:

- Inhibition of Protein Kinases : The compound acts as an inhibitor of specific protein kinases that are crucial for tumor cell growth and survival. By targeting these kinases, it disrupts signaling pathways involved in cancer progression .

- Induction of Apoptosis : Studies demonstrate that this compound can induce apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial membrane potential .

- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects:

- Reduction of Oxidative Stress : It has been found to reduce oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegenerative conditions .

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

The biological activity of this compound is primarily attributed to its ability to bind to specific targets within cells:

- Targeting Kinase Activity : The compound inhibits ATP-binding sites on kinases, effectively blocking their activity and leading to downstream effects on cell growth and survival.

- Modulation of Apoptotic Pathways : By activating apoptotic signaling pathways and inhibiting anti-apoptotic factors like Bcl-2, it promotes programmed cell death in cancerous cells.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% in some cases) compared to untreated controls .

- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss when compared to control groups .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 152.16 g/mol |

| Anticancer Activity | Inhibits protein kinases |

| Induces Apoptosis | Yes |

| Neuroprotective Activity | Reduces oxidative stress |

Comparison with Similar Compounds

Table 2: Functional Group Impact on Activity

| Compound | Substituents (Position 3/6) | Bioactivity Outcome |

|---|---|---|

| D1 | Allylsulfanyl (3), methyl (6) | Disrupted predation resistance |

| D41 | Allylsulfanyl (3), thiophenyl (6) | Similar to D1 |

| D0 | Methylsulfanyl (3), methyl (6) | Inactive (no predation resistance) |

Dihydropyridine Derivatives

Compound: Amlodipine (3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate benzenesulfonate) ().

- Core Structure : 1,4-Dihydropyridine with ester and sulfonate groups.

- Key Differences: The dihydropyridine ring is a monocyclic system, contrasting with the bicyclic indazole core.

- Biological Activity : Long-acting calcium channel blocker used for hypertension and angina .

Dithioloquinoxaline Derivatives

Compound: Chinomethionat (6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one) ().

- Core Structure: Quinoxaline fused with a dithiolo ring.

- Key Differences: The dithioloquinoxaline system introduces sulfur atoms, enhancing electron-deficient properties compared to the indazole-derived compound. Both compounds share a 6-methyl substituent, but chinomethionat’s sulfur-rich structure likely confers distinct pesticidal or antimicrobial activity .

Research Findings and Implications

- Structural-Activity Relationships: Substituents like allylsulfanyl (triazines) and diphenyl (imidazotriazinones) significantly influence bioactivity, suggesting that modifications to the methyl group in this compound could enhance its pharmacological profile. Functional groups (e.g., ketone vs. hydroxyl/amine) determine target interactions, as seen in the inactivity of D0 compared to D1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.